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Compound of Interest

Compound Name: 2-Chloroterephthalic acid

Cat. No.: B158751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for 2-
Chloroterephthalic acid (2-chloro-1,4-benzenedicarboxylic acid), a valuable building block in

the synthesis of polymers and pharmaceutical compounds. Due to the limited availability of

comprehensive experimental spectra in public databases, this document summarizes known

experimental data and provides predicted values to guide researchers in the characterization of

this compound.

Chemical Structure and Properties
2-Chloroterephthalic acid is a derivative of terephthalic acid with a chlorine atom substituted

on the benzene ring.

Property Value

Molecular Formula C₈H₅ClO₄

Molecular Weight 200.58 g/mol

CAS Number 1967-31-3

Appearance White to off-white solid

Spectroscopic Data
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A comprehensive analysis of 2-Chloroterephthalic acid involves various spectroscopic

techniques to elucidate its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum provides information about the number, environment, and

connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of 2-Chloroterephthalic acid

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.07 s - 1H Ar-H

7.98 d 7.8 1H Ar-H

7.87 d 7.8 1H Ar-H

Solvent:

CD₃OD[1]

Carbon NMR provides information on the different carbon environments within the molecule.

While experimental ¹³C NMR data for 2-Chloroterephthalic acid is not readily available in

public databases, a predicted spectrum can offer valuable guidance. A ¹³C NMR spectrum for

this compound has been recorded on a Jeol FX-200 instrument, though the specific chemical

shifts are not publicly listed.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Chloroterephthalic acid

Predicted Chemical Shift (δ) ppm Assignment

~170 - 165 C=O (Carboxylic acids)

~140 - 125 Aromatic carbons

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b158751?utm_src=pdf-body
https://www.benchchem.com/product/b158751?utm_src=pdf-body
https://np-mrd.org/spectra/nmr_one_d/831881
https://www.benchchem.com/product/b158751?utm_src=pdf-body
https://www.benchchem.com/product/b158751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These are approximate ranges and can vary based on the prediction software and

parameters used.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. Experimental IR data for 2-Chloroterephthalic acid is

not widely available. However, the spectrum is expected to show characteristic absorptions for

the carboxylic acid and chlorinated aromatic functionalities.

Table 3: Expected IR Absorption Bands for 2-Chloroterephthalic acid

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H
Stretching (Carboxylic acid

dimer)

1710-1680 C=O Stretching (Carboxylic acid)

1600-1450 C=C Stretching (Aromatic ring)

1300-1200 C-O Stretching (Carboxylic acid)

950-910 (broad) O-H
Out-of-plane bending

(Carboxylic acid dimer)

850-550 C-Cl Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. Specific experimental mass

spectrometry data for 2-Chloroterephthalic acid is not found in common public databases.

The expected molecular ion peak would correspond to the molecular weight of the compound

(200.58 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak

([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.

Table 4: Expected Mass Spectrometry Data for 2-Chloroterephthalic acid
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m/z Ion

~200 [M]+ (¹²C₈¹H₅³⁵Cl¹⁶O₄)

~202 [M+2]+ (¹²C₈¹H₅³⁷Cl¹⁶O₄)

Expected Fragments Loss of H₂O, CO, COOH, Cl

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-
Chloroterephthalic acid are not explicitly published. However, general procedures for

obtaining NMR, IR, and Mass Spectra for solid organic compounds are well-established.

General NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloroterephthalic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher).

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Chemical shifts are typically referenced to the residual solvent peak.

General FT-IR Spectroscopy Protocol
Sample Preparation: Prepare a KBr pellet by mixing a small amount of 2-
Chloroterephthalic acid with dry potassium bromide and pressing it into a thin, transparent

disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample

directly.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer over a typical range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the
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sample would be dissolved in an appropriate solvent.

Data Acquisition: Acquire the mass spectrum in the desired mass range.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Chloroterephthalic acid.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

This guide serves as a foundational resource for the characterization of 2-Chloroterephthalic
acid. For definitive structural confirmation, it is imperative that researchers perform and

interpret the full suite of spectroscopic analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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